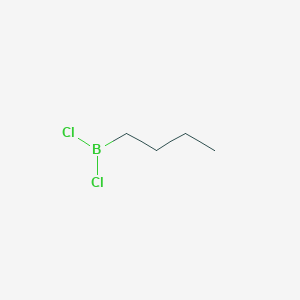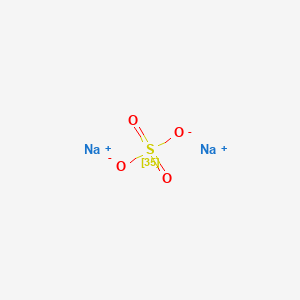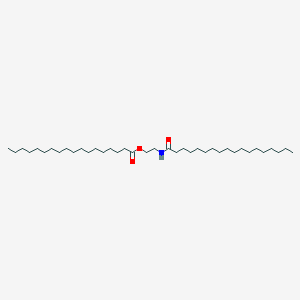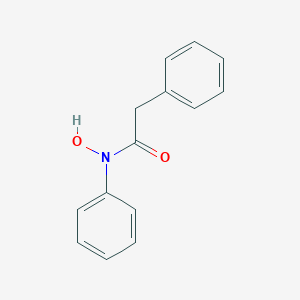
N,2'-Diphenyl acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2'-Diphenyl acetohydroxamic acid (DPAH) is a chemical compound that has been widely studied for its potential applications in scientific research. DPAH is a hydroxamic acid derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N,2'-Diphenyl acetohydroxamic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways within cells. Specifically, N,2'-Diphenyl acetohydroxamic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N,2'-Diphenyl acetohydroxamic acid has been shown to exhibit a range of interesting biochemical and physiological effects. For example, N,2'-Diphenyl acetohydroxamic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. In addition, N,2'-Diphenyl acetohydroxamic acid has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2'-Diphenyl acetohydroxamic acid in lab experiments is that it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that the mechanism of action of N,2'-Diphenyl acetohydroxamic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N,2'-Diphenyl acetohydroxamic acid. One area of interest is in the development of new cancer treatments, based on the anti-tumor properties of N,2'-Diphenyl acetohydroxamic acid. In addition, further investigation into the mechanism of action of N,2'-Diphenyl acetohydroxamic acid could provide valuable insights into the regulation of gene expression and other cellular processes. Finally, the potential use of N,2'-Diphenyl acetohydroxamic acid as an antimicrobial agent warrants further investigation, particularly in light of the growing problem of antibiotic resistance.
Méthodes De Synthèse
The synthesis of N,2'-Diphenyl acetohydroxamic acid can be achieved through a number of different methods, including the reaction of diphenylamine with acetyl chloride and hydroxylamine hydrochloride. Alternatively, N,2'-Diphenyl acetohydroxamic acid can be synthesized via the reaction of diphenylamine with acetic anhydride and hydroxylamine sulfate.
Applications De Recherche Scientifique
N,2'-Diphenyl acetohydroxamic acid has been extensively studied for its potential applications in scientific research. One area of interest is in the field of cancer research, where N,2'-Diphenyl acetohydroxamic acid has been shown to exhibit anti-tumor properties. In addition, N,2'-Diphenyl acetohydroxamic acid has also been investigated for its potential use as an antimicrobial agent, with promising results.
Propriétés
Numéro CAS |
13663-57-5 |
|---|---|
Nom du produit |
N,2'-Diphenyl acetohydroxamic acid |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |
Clé InChI |
YNANYWOKXKOSRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Autres numéros CAS |
13663-57-5 |
Synonymes |
N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




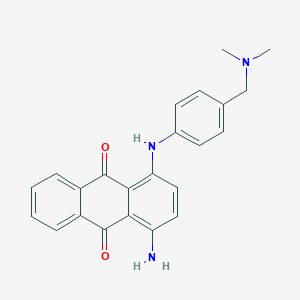
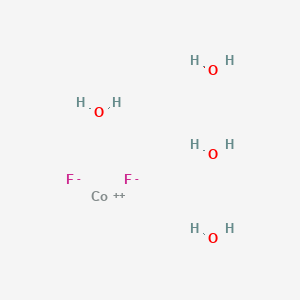

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
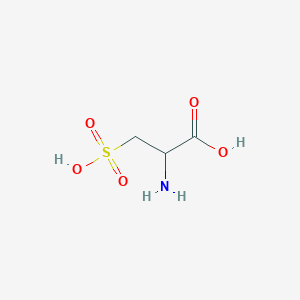
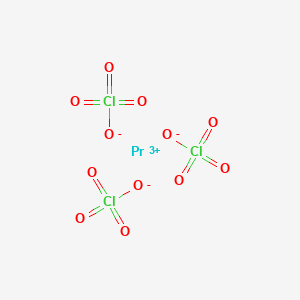
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
